![molecular formula C17H14N2O4 B5462646 3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5462646.png)
3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a 1,3-benzodioxole moiety, a 1,2,4-oxadiazole ring, and a 2-methylphenoxy group, making it a molecule of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative. For example, amidoxime can react with an ester or acid chloride under acidic or basic conditions to form the oxadiazole ring.
Attachment of the 1,3-benzodioxole moiety: This step involves the introduction of the benzodioxole group, which can be done through a nucleophilic substitution reaction. The benzodioxole precursor can be reacted with a suitable leaving group on the oxadiazole ring.
Introduction of the 2-methylphenoxy group: This can be achieved through an etherification reaction, where the phenol derivative reacts with a suitable alkylating agent in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amidine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amidine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its structural features make it a candidate for investigating the binding sites of various biomolecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to active sites, inhibit enzyme activity, or modulate receptor functions. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole
- 3-(1,3-benzodioxol-5-yl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole
- 3-(1,3-benzodioxol-5-yl)-5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is unique due to the presence of the 2-methylphenoxy group. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-4-2-3-5-13(11)20-9-16-18-17(19-23-16)12-6-7-14-15(8-12)22-10-21-14/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNXBGCJXJJBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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